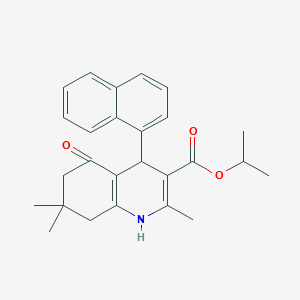
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound with a molecular formula of C30H26N4O3S. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and methoxyphenyl groups, a sulfanyl linkage, and a naphthalenylacetamide moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors to form the pyridine ring with cyano and methoxyphenyl substitutions.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.
Attachment of the naphthalenylacetamide moiety: This step involves the coupling of the naphthalenylacetamide group to the sulfanyl-substituted pyridine ring, typically through an amide bond formation reaction.
Analyse Des Réactions Chimiques
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic aromatic substitution reactions with strong nucleophiles such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and potential therapeutic uses.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxyphenyl groups play a crucial role in binding to these targets, while the sulfanyl and naphthalenylacetamide moieties contribute to the overall stability and specificity of the interaction. The exact pathways involved in its biological effects are still under investigation, but it is believed to modulate key signaling pathways related to cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(naphthalen-1-yl)acetamide can be compared with other similar compounds, such as:
2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)propanamide: This compound has a similar pyridine and sulfanyl structure but differs in the acetamide moiety.
4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound shares the methoxyphenyl groups but has a different core structure.
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This compound has a cyano group and acetamide moiety but differs in the heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
332114-63-3 |
|---|---|
Formule moléculaire |
C32H25N3O3S |
Poids moléculaire |
531.6g/mol |
Nom IUPAC |
2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C32H25N3O3S/c1-37-24-14-10-22(11-15-24)27-18-30(23-12-16-25(38-2)17-13-23)35-32(28(27)19-33)39-20-31(36)34-29-9-5-7-21-6-3-4-8-26(21)29/h3-18H,20H2,1-2H3,(H,34,36) |
Clé InChI |
HBSGWRGFGJNLEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B409166.png)
![2-methylpropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B409167.png)
![1-(2,3-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B409168.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate](/img/structure/B409169.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409170.png)
![11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409171.png)
![11-(4-ethylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409172.png)
![11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409174.png)
![12-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B409175.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409183.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B409186.png)
![3-amino-N-(3,5-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409187.png)
